

# 6-Bromo-4H-3,1-benzoxazin-4-one CAS number and molecular weight

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## Compound of Interest

Compound Name: 6-Bromo-4H-3,1-benzoxazin-4-one

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## An In-Depth Technical Guide to 6-Bromo-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

### Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **6-Bromo-4H-3,1-benzoxazin-4-one**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, chemical reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a critical resource for researchers engaged in drug discovery, offering both foundational knowledge and practical insights into the application of this valuable chemical scaffold.

## Core Compound Identification and Properties

**6-Bromo-4H-3,1-benzoxazin-4-one** is a bicyclic organic compound featuring a benzene ring fused to an oxazinone ring, with a bromine atom substituted at the 6-position. This bromine substituent significantly influences the molecule's electronic properties and reactivity, making it a key synthon for further chemical elaboration.

## Physicochemical Data Summary

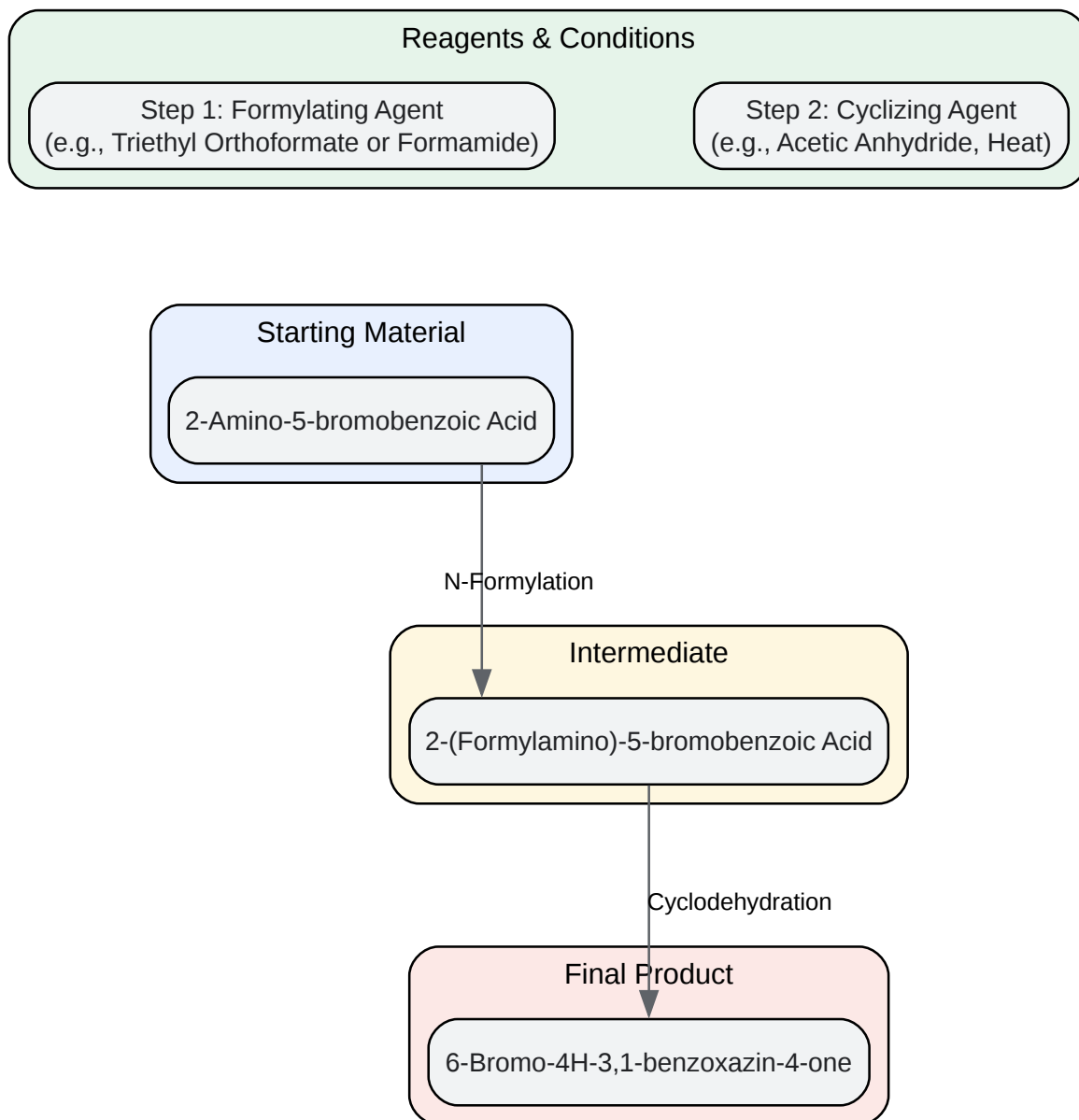
Property	Value	Source
CAS Number	449185-77-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	226.04 g/mol	[1]
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)N=COC2=O</chem>	N/A
Appearance	Expected to be an off-white to tan solid	Inferred from related compounds

## Synthesis and Mechanism

The synthesis of the 4H-3,1-benzoxazin-4-one core is well-established, typically originating from the corresponding anthranilic acid derivative.[2][3][4] For **6-Bromo-4H-3,1-benzoxazin-4-one**, the logical and most direct precursor is 2-amino-5-bromobenzoic acid.[5] The key transformation involves the introduction of a one-carbon unit to facilitate the cyclization that forms the oxazinone ring.

## Conceptual Synthesis Pathway

The general strategy involves two main steps: N-formylation of the anthranilic acid followed by cyclodehydration.



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Caption: General synthetic route to **6-Bromo-4H-3,1-benzoxazin-4-one**.

## Exemplary Experimental Protocol

While a specific protocol for the unsubstituted title compound is not readily available in peer-reviewed literature, the synthesis of closely related 2-substituted analogs provides a robust

template.<sup>[2]</sup> The following is a representative procedure adapted from established methods for forming the benzoxazinone ring.

#### Step 1: Synthesis of 2-(Formylamino)-5-bromobenzoic acid

- To a stirred solution of 2-amino-5-bromobenzoic acid (1 equivalent) in triethyl orthoformate (3-5 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess triethyl orthoformate under reduced pressure.
- The resulting crude N-formylated intermediate can often be used in the next step without further purification.

#### Step 2: Cyclization to **6-Bromo-4H-3,1-benzoxazin-4-one**

- Suspend the crude 2-(formylamino)-5-bromobenzoic acid in acetic anhydride (5-10 equivalents).
- Heat the mixture to reflux for 1-3 hours. The solid should dissolve as the reaction proceeds.
- After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold diethyl ether or ethanol to remove residual acetic anhydride.
- Dry the product under vacuum to yield **6-Bromo-4H-3,1-benzoxazin-4-one**.

#### Causality Behind Choices:

- Triethyl Orthoformate: Serves as both a reagent and a water scavenger, driving the formylation equilibrium towards the product.

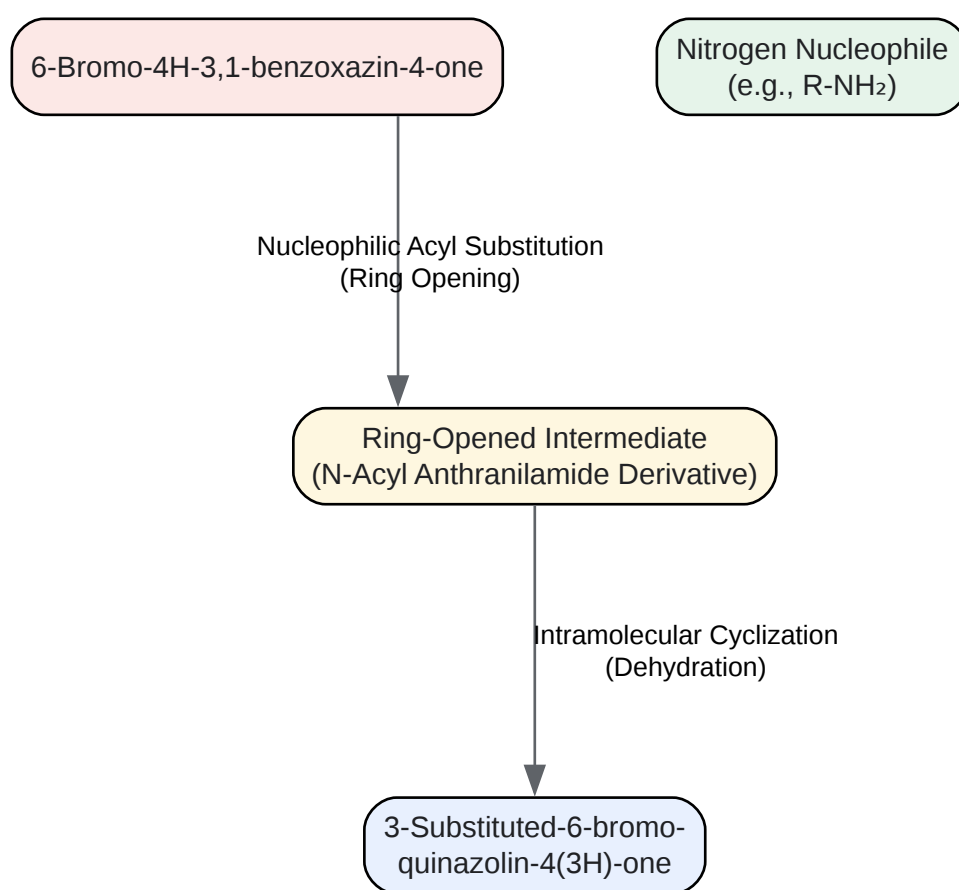
- Acetic Anhydride: Acts as a powerful dehydrating agent to facilitate the intramolecular cyclization, which is the key ring-forming step.
- Reflux Conditions: Provide the necessary activation energy for both the formylation and cyclization reactions to proceed at a reasonable rate.

## Chemical Reactivity and Synthetic Utility

The 4H-3,1-benzoxazin-4-one scaffold is an electrophilic system, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

### Key Reaction Pathways

The core structure contains two primary electrophilic sites, C4 (carbonyl carbon) and C2. Nucleophilic attack at the C4 carbonyl carbon leads to the opening of the oxazinone ring. This is the predominant pathway for converting benzoxazinones into other important heterocyclic systems, most notably quinazolinones.



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Caption: Conversion of benzoxazinone to quinazolinone via nucleophilic attack.

Discussion of Reactivity: The bromine atom at the 6-position is a deactivating, ortho-para directing group. Its electron-withdrawing inductive effect can slightly enhance the electrophilicity of the heterocyclic ring. More importantly, it provides a functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents on the benzene ring to build molecular complexity.

A study on the analogous 6-iodo-4H-3,1-benzoxazin-4-one demonstrated its high reactivity towards various nitrogen nucleophiles, including hydrazine, amines, and amino acids, to yield a wide array of quinazolinone derivatives.[6] This serves as an excellent proxy for the expected reactivity of the 6-bromo variant, which is a cornerstone of its application in drug discovery. Benzoxazinone derivatives are recognized as valuable starting materials for synthesizing biologically active quinazolinones.[7]

## Applications in Drug Discovery and Medicinal Chemistry

The primary value of **6-Bromo-4H-3,1-benzoxazin-4-one** in drug development lies in its role as a versatile building block. The benzoxazinone and quinazolinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

### Therapeutic Potential of Derived Scaffolds:

Derivatives of the 4H-3,1-benzoxazin-4-one and the resultant quinazolinones have been investigated for a multitude of pharmacological activities:

- **Anti-inflammatory and Analgesic:** Certain benzoxazinone-drug hybrids have shown significant anti-inflammatory and analgesic properties with reduced gastrointestinal toxicity compared to parent drugs.[8]
- **Enzyme Inhibition:** The benzoxazinone ring system is a known inhibitor of serine proteases, such as human leukocyte elastase, by acting as an acylating agent of the active site serine residue.[6][9][10]

- **Antimicrobial Activity:** The general class of benzoxazinones has been reported to possess antibacterial and antifungal properties.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- **Anticancer Activity:** The quinazolinone scaffold, readily accessible from benzoxazinones, is present in numerous approved anticancer drugs (e.g., Gefitinib, Erlotinib), highlighting the therapeutic importance of this structural motif.

The 6-bromo substituent is particularly strategic. It allows synthetic chemists to first build the core heterocyclic system and then, in later steps, use the bromine as an anchor point for diversification, enabling the exploration of the structure-activity relationship (SAR) around the molecule.

## Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated peer-reviewed publication with the spectra for this specific CAS number is not available, the expected spectral features can be reliably predicted based on the analysis of closely related analogues.[\[6\]](#)

### Expected Spectral Data:

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the brominated benzene ring. A key singlet for the proton at the C2 position should appear further downfield (approx. 8.5-9.0 ppm). The coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C4) around 160-165 ppm and the C2 carbon around 145-150 ppm. Signals for the six other carbons of the benzene ring will also be present, with the carbon attached to the bromine (C6) showing a characteristic chemical shift.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong absorption band corresponding to the lactone carbonyl (C=O) stretch, typically found in the range of 1750-1770 cm<sup>-1</sup>. Another characteristic peak for the C=N stretch would be observed around 1620-1640 cm<sup>-1</sup>.

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[M]^+$  and  $[M+2]^+$  peaks with approximately equal intensity, which is the hallmark signature of a compound containing one bromine atom. The expected  $m/z$  for the primary molecular ion would be ~225 and ~227.

## Safety and Handling

As a laboratory chemical, **6-Bromo-4H-3,1-benzoxazin-4-one** should be handled with appropriate care, following standard laboratory safety protocols.

- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Toxicity: The specific toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance.

## Conclusion

**6-Bromo-4H-3,1-benzoxazin-4-one** represents a strategically important heterocyclic compound for chemical and pharmaceutical research. Its well-defined reactivity, centered on the electrophilic nature of the oxazinone ring, makes it an ideal precursor for the synthesis of quinazolinones and other complex molecules. The presence of the bromine atom further enhances its synthetic value, offering a site for late-stage functionalization. For scientists and researchers in drug discovery, this compound is not just a chemical entity but a gateway to a vast chemical space of potentially bioactive molecules.

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